molecular formula C16H12ClN3O2S B2650105 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 727717-72-8

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2650105
CAS No.: 727717-72-8
M. Wt: 345.8
InChI Key: JCPATHOSANGUEU-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a sulfanylacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially altering the compound’s structure and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and acids or bases are employed depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, altered aromatic groups

    Substitution: Various substituted aromatic and triazole derivatives

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The presence of the chlorophenyl group enhances this activity due to increased lipophilicity and interaction with microbial membranes .
  • Antifungal Properties : Triazole derivatives are well-known for their antifungal efficacy. Research indicates that compounds similar to 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes .
  • Anti-inflammatory Effects : Some studies suggest that triazoles can exhibit anti-inflammatory properties by inhibiting certain pathways involved in inflammation. This potential makes them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the Indian Journal of Applied Research, a series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Antifungal Activity

Research conducted by MDPI explored the antifungal activity of various triazole derivatives against Candida species. The study found that compounds similar to this compound showed promising results in inhibiting fungal growth, supporting its application in antifungal therapies .

Case Study 3: Anti-inflammatory Properties

A recent investigation highlighted the anti-inflammatory effects of triazole compounds in animal models. The study indicated that these compounds could significantly reduce markers of inflammation such as TNF-alpha and IL-6, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and aromatic groups may interact with enzymes or receptors, modulating their activity. The sulfanylacetic acid moiety can also play a role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propionic acid
  • 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}butanoic acid
  • 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}benzoic acid

Uniqueness

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse sources.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving triazole derivatives. The synthesis typically involves the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole with sulfanyl acetic acid in an alkaline medium. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have investigated the anticancer properties of various triazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µg/mL)Notes
This compoundHepG2TBDPotentially high activity
7f (related compound)HepG216.782Highest activity among tested compounds
Sorafenib (control)HepG25.971Standard reference

The most notable findings indicate that derivatives similar to this compound exhibit significant cytotoxic effects on liver cancer cells (HepG2), with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Compounds with triazole rings have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Notes
This compoundE. coliTBDEffective antimicrobial agent
Compound A (related)Staphylococcus aureusTBDShows broad-spectrum activity

The biological activity of this compound is hypothesized to involve interaction with cellular targets such as enzymes involved in cancer cell proliferation or microbial survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins, inhibiting their function and leading to cell death .

Case Studies

In a recent study published in Nature Communications, researchers evaluated a series of triazole derivatives for their anticancer properties. Among them, compounds structurally related to this compound exhibited potent anti-proliferative effects against liver cancer cells, highlighting the therapeutic potential of this class of compounds .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)20-15(11-4-2-1-3-5-11)18-19-16(20)23-10-14(21)22/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPATHOSANGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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